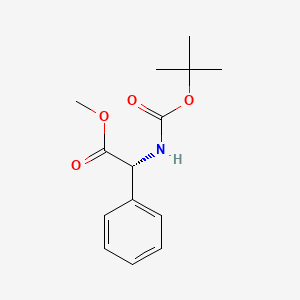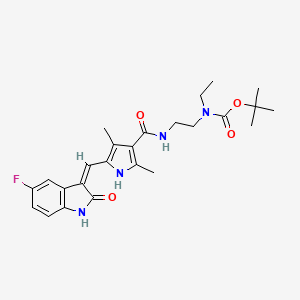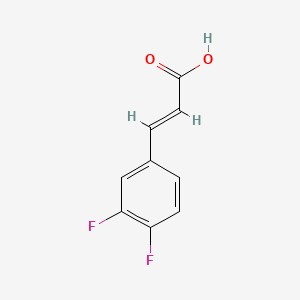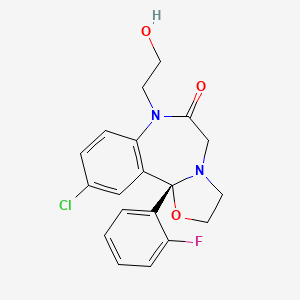
(R)-tert-Butoxycarbonylaminophénylacétique acide méthylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-tert-Butoxycarbonylaminophenylacetic acid methyl ester (TBOCAMPE) is an organic compound belonging to the class of carboxylic acid esters. It is a white, crystalline solid that is soluble in most organic solvents. TBOCAMPE is a chiral compound, meaning it has two non-superimposable mirror image forms. It is commercially available as a racemic mixture, which is a combination of the two forms. TBOCAMPE has a wide range of applications, including use in scientific research, pharmaceuticals, and biotechnology.
Applications De Recherche Scientifique
Inhibition du virus de la grippe A
Le composé a été trouvé avoir des effets inhibiteurs importants sur la réplication de différentes souches du virus de la grippe A. Cela a été observé à la fois dans des études in vitro et in vivo. Le composé s'est avéré bloquer certaines étapes de l'infection virale post-adsorption et peut également inhiber la réplication virale en activant la voie cellulaire Akt-mTOR-S6K {svg_1}.
Agent de dérivatisation dans l'analyse d'ester de Mosher
®- (+)-α-Méthoxy-α-trifluorométhylphénylacétique acide, un composé apparenté, est couramment utilisé comme agent de dérivatisation dans l'analyse d'ester de Mosher. Il s'agit d'une méthode basée sur la RMN pour déterminer la configuration absolue du centre de carbone chiral dans un alcool secondaire {svg_2}.
Rôle potentiel en chimie organique
L'acide phénylacétique, qui partage une structure similaire avec le composé en question, est un composé important en chimie organique {svg_3}. Il contient un groupe fonctionnel phényle et un groupe fonctionnel acide carboxylique, et c'est un solide blanc avec une forte odeur de miel {svg_4}. Bien que les applications spécifiques de « ®-tert-Butoxycarbonylaminophénylacétique acide méthylester » en chimie organique ne soient pas explicitement mentionnées, il est plausible qu'il puisse avoir des rôles similaires en raison de sa similitude structurelle.
Safety and Hazards
Orientations Futures
Future research could focus on the characterization of “®-tert-Butoxycarbonylaminop henylacetic acid methyl ester” and its derivatives, as well as their potential applications in various fields. For instance, the bacteriostatic activity of 2-phenylethanol derivatives has been linked to their interaction with biomembranes . Additionally, catalytic amidations from carboxylic acid and ester derivatives are an area of ongoing research .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as methyl phenylacetate, are known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, esters like this compound can undergo acid-catalyzed hydrolysis, where the ester takes a proton from a hydroxonium ion .
Biochemical Pathways
For example, methyl phenylacetate, a related compound, is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s worth noting that similar compounds, such as methyl phenylacetate, are known to be soluble in most organic solvents but only slightly soluble in water , which could impact their bioavailability.
Result of Action
For example, a marine-derived compound, mycophenolic acid methyl ester (MAE), has been shown to inhibit the replication of different influenza A virus strains in vitro .
Action Environment
For instance, the Suzuki–Miyaura cross-coupling reaction, which involves similar compounds, is known to be influenced by reaction conditions .
Analyse Biochimique
Biochemical Properties
. They are involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and properties of the ester .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar esters are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Propriétés
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUHEYOGXNRVCO-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)





